2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one
Overview
Description
“2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C7H5ClN4O . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones, which includes “this compound”, involves the oxidation of 4-substituted-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These are prepared from arylidenemalononitriles and 6-aminothiouracil .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1=CC(=NC2=C1N=C(NC2=O)N)Cl .Physical and Chemical Properties Analysis
The compound “this compound” has a topological polar surface area of 80.4 Ų and a complexity of 267 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has no rotatable bonds .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized derivatives of 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one, exploring their potential as antimicrobial agents. These compounds exhibited moderate activity against Gram-positive, Gram-negative bacteria, and fungi at specific concentrations (J.V.Guna & D.M.Purohit, 2012).
Antimicrobial Properties of Pyrido[2,3-d]pyrimidin-4(1H)-ones
Another study focused on the antibacterial properties of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones. They demonstrated varying degrees of antibacterial activity against different bacterial strains (B. L. Narayana, A. R. Rao, P. S. Rao, 2009).
Potential Analgesic and Anti-inflammatory Agents
Derivatives of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have been investigated for their analgesic and anti-inflammatory properties. Some showed promising results with lower ulcer indices compared to traditional drugs like aspirin and diclofenac (Abdel-Rhman B. A. El-Gazzar, H. Hafez, 2009).
Structural Studies
Crystallographic studies of various derivatives have been conducted to understand their structural properties. These studies provide insights into molecular dimensions, hydrogen bonding, and electronic structures, crucial for drug design (C. Glidewell et al., 2003).
Antitumor Activity
Certain derivatives have been synthesized and evaluated for their potential antitumor activities. These compounds were tested against various cancer cell lines, showing selective activities and paving the way for further cancer research (S. Sirakanyan et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
It’s known that the compound can undergo various chemical reactions, including intramolecular cyclization . This could potentially lead to changes in its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to inhibit various biochemical pathways, including those involving tyrosine kinases .
Pharmacokinetics
Its solubility, which can impact bioavailability, is reported to be slightly soluble .
Result of Action
Similar compounds have shown antitumor and antiproliferative activity .
Biochemical Analysis
Biochemical Properties
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of various tyrosine kinases, such as Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B, DYRK1A, Abl kinase, and PLK2 kinase . These interactions are crucial as they can modulate the phosphorylation of proteins, affecting various cellular processes.
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which can lead to changes in cyclic nucleotide levels and subsequent effects on cellular signaling . Additionally, this compound has demonstrated antiproliferative activity, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with various biomolecules. It acts as an inhibitor of tyrosine kinases by binding to their active sites, preventing the transfer of phosphate groups from ATP to tyrosine residues on target proteins . This inhibition can lead to changes in gene expression and cellular function, contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing cellular metabolism. The compound’s interactions with tyrosine kinases and phosphodiesterases are particularly important in this context .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects. Understanding these localization mechanisms is important for optimizing the compound’s therapeutic potential .
Properties
IUPAC Name |
2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-2-1-3-5(11-4)6(13)12-7(9)10-3/h1-2H,(H3,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLDKZFCEXVVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(NC2=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659996 | |
Record name | 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897359-74-9 | |
Record name | 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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